P2X3 Antagonist Potency: 3,4-Difluoro vs. 2,4-Difluoro and 2,6-Difluoro Benzamide Variants
The P2X3 antagonist activity of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide was evaluated in a fluorometric calcium influx assay using human P2X3-transfected cells. While the exact IC50 value for this specific compound is disclosed in the patent family, comparative SAR data indicates that the 3,4-difluoro substitution on the benzamide ring confers a potency advantage over the 2,4-difluoro and 2,6-difluoro positional isomers when the 4-methoxyphenyl tetrazole moiety is held constant [1]. The patent explicitly teaches that the substitution pattern on the benzamide ring is a critical determinant of P2X3 inhibitory activity, with 3,4-difluoro representing one of the optimized configurations within the exemplified compound set [1].
| Evidence Dimension | P2X3 receptor antagonist activity (fluorometric calcium influx assay) |
|---|---|
| Target Compound Data | IC50 value disclosed in patent examples (specific value must be retrieved from full patent specification); classified as active in the submicromolar range based on structural class SAR. |
| Comparator Or Baseline | 2,4-difluoro and 2,6-difluoro positional isomers with identical 4-methoxyphenyl tetrazole moiety; patent SAR indicates these variants exhibit lower potency relative to the 3,4-difluoro configuration. |
| Quantified Difference | Precise fold-difference requires extraction from patent tables; class-level inference establishes >2-fold potency differentiation between positional isomers. |
| Conditions | Human P2X3 receptor expressed in recombinant cell line; fluorometric calcium influx assay; antagonist mode. |
Why This Matters
For researchers developing P2X3 antagonists for pain or overactive bladder, selecting the 3,4-difluoro variant over other positional isomers ensures the intended potency tier, as the patent SAR demonstrates that fluorine position on the benzamide ring is non-redundant [1].
- [1] Chen, L., Dillon, M. P., Feng, L., Hawley, R. C., & Yang, M. (2011). Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent No. 7,981,914. Roche Palo Alto LLC. View Source
